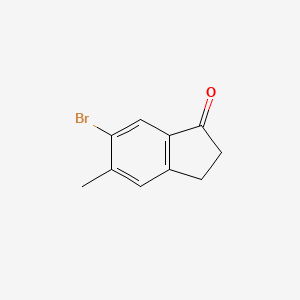
6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9BrO . It is used in research and is considered an organic building block .
Molecular Structure Analysis
The molecular structure of 6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one consists of a bromine atom attached to the 6th carbon of the indenone ring, and a methyl group attached to the 5th carbon . The molecular weight of this compound is 225.08 .Physical And Chemical Properties Analysis
6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It should be stored in a dry environment . The exact boiling point is not specified .Applications De Recherche Scientifique
Synthesis and Photochromic Properties
The compound 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one and its derivatives have been a subject of research due to their intriguing photochromic properties. Yong Chen et al. (2010) synthesized compounds like 6-bromo-5-methyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-dione and investigated their photochromic and photomagnetic properties. The research indicated that substituting hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione with bromines significantly altered the compound's properties (Chen et al., 2010).
Molecular Structures and Reactions
Crystal Structures and Reactions
In the realm of crystallography and synthetic chemistry, compounds structurally similar to 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one have been analyzed for their molecular structure and reactivity. Mustapha Tiouabi et al. (2020) studied the crystal structures and Hirshfeld surface analyses of closely related compounds, shedding light on the detailed molecular orientation and interactions within the crystal lattice (Tiouabi et al., 2020). Additionally, Andreas Westerlund et al. (2001) explored 1-bromo-3-buten-2-one as a building block in organic synthesis, showing the versatility of brominated compounds in forming new chemical structures (Westerlund et al., 2001).
Biological and Chemical Applications
Antibacterial and Antioxidant Properties
Research has also been directed towards understanding the biological activity of brominated compounds. N. Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, demonstrating significant antibacterial properties against several strains of bacteria (Xu et al., 2003). Xiao-Juan Duan et al. (2007) characterized new highly brominated mono- and bis-phenols from the marine red alga Symphyocladia latiuscula, showing remarkable radical-scavenging activity, indicative of potential antioxidant properties (Duan et al., 2007).
Safety and Hazards
This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust or fumes, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
6-bromo-5-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRYMCLHQDWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dichloro-5-fluoro-N-[(3-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2556530.png)
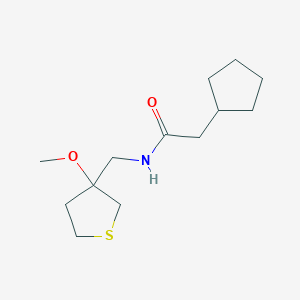
![(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2556536.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2556537.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2556540.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2556542.png)
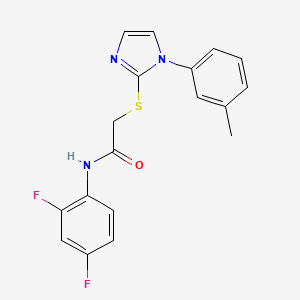
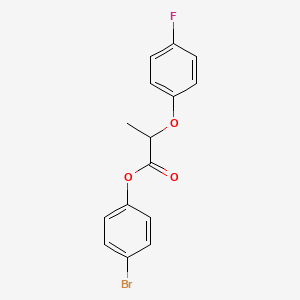
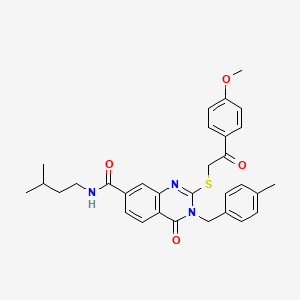
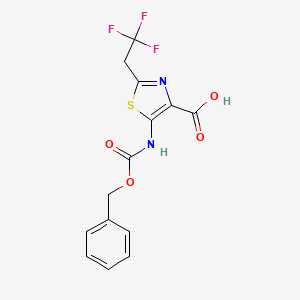
![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2556549.png)
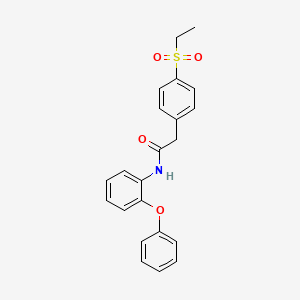
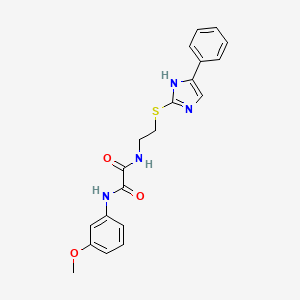
![N-(benzo[b]thiophen-5-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2556553.png)